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molecular formula C13H11F3O3 B8501044 7-Methoxy-2-(2,2,2-trifluoracetyl)-1-tetralone

7-Methoxy-2-(2,2,2-trifluoracetyl)-1-tetralone

Cat. No. B8501044
M. Wt: 272.22 g/mol
InChI Key: XNMAOEWGEUTYLM-UHFFFAOYSA-N
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Patent
US04916148

Procedure details

A mixture of 7-methoxy-1-tetralone (7.8 g), ethyl trifluoroacetate (6 ml), sodium hydride (80% dispersion in mineral oil, 1.8 g) and tetrahydrofuran (75 ml) was stirred under reflux for 2 h under an atmosphere of argon. The cooled reaction mixture was treated with 20% acetic acid solution (250 ml) and the mixture was extracted twice with ethyl acetate. The extracts were combined, dried and evaporated to dryness under reduced pressure, and the residue was recrystallised from ethanol to give 7-methoxy-2-(2,2,2-trifluoracetyl)-1-tetralone, m.p. 89°-90°.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH2:9][C:10]2=[O:13])=[CH:5][CH:4]=1.[F:14][C:15]([F:22])([F:21])[C:16](OCC)=[O:17].[H-].[Na+].O1CCCC1>C(O)(=O)C>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH:9]([C:16](=[O:17])[C:15]([F:22])([F:21])[F:14])[C:10]2=[O:13])=[CH:5][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
COC1=CC=C2CCCC(C2=C1)=O
Name
Quantity
6 mL
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Name
Quantity
1.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
75 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h under an atmosphere of argon
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2CCC(C(C2=C1)=O)C(C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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